![molecular formula C8H8BrFO B1374756 1-Bromo-2-fluoro-3-(methoxymethyl)benzene CAS No. 1307255-11-3](/img/structure/B1374756.png)
1-Bromo-2-fluoro-3-(methoxymethyl)benzene
Overview
Description
“1-Bromo-2-fluoro-3-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H8BrFO . It is also known by other names such as "2-Bromo-6-Fluoroanisole" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-fluoro-3-(methoxymethyl)benzene” consists of a benzene ring substituted with a bromo group, a fluoro group, and a methoxymethyl group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-Bromo-2-fluoro-3-(methoxymethyl)benzene” has a molecular weight of 205.024 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 208.6±20.0 °C at 760 mmHg .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
1-Bromo-2-fluoro-3-(methoxymethyl)benzene: is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is pivotal in the field of organic synthesis, allowing for the creation of biaryl compounds that are prevalent in many drugs and organic materials .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .
Mechanism of Action
- Electrophilic Aromatic Substitution (EAS) : The compound undergoes EAS reactions due to its aromatic ring structure. In the initiating step, the bromine atom is lost from 1-bromo-2-fluoro-3-(methoxymethyl)benzene, forming a succinimidyl radical. This radical then removes a hydrogen atom from the benzylic position, leading to the formation of a substituted benzene ring .
Mode of Action
properties
IUPAC Name |
1-bromo-2-fluoro-3-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGGSVOUBSSHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(methoxymethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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